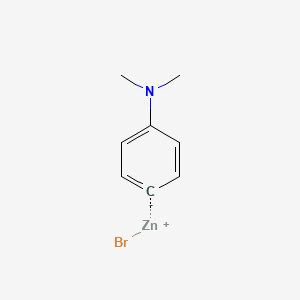

4-(N,N-Dimethylamino)phenylzinc bromide

Description

4-(N,N-Dimethylamino)phenylzinc bromide is an organozinc reagent featuring a dimethylamino-substituted aryl group bound to a zinc atom. This compound is part of the broader class of organometallic reagents, which are pivotal in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The dimethylamino group at the para position enhances the electron density of the aromatic ring, influencing both the reactivity and selectivity of the reagent in cross-coupling and nucleophilic addition reactions.

Properties

IUPAC Name |

bromozinc(1+);N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.BrH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOJCIFOYSEGAU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[C-]C=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Stoichiometry

The synthesis begins with the reaction of 4-(N,N-Dimethylamino)phenyl bromide with Zn metal in the presence of a NiCl₂(Py)₄ catalyst (0.1 equiv), dtBBPy ligand (0.05 equiv), MgCl₂ (1.5 equiv), and tetrabutylammonium iodide (TBAI, 2.0 equiv) in 1,4-dioxane. The stoichiometric ratio of Zn to aryl bromide is critical, with a 2:1 molar ratio ensuring complete conversion.

Mechanistic Role of Additives

-

MgCl₂ : Acts as a Lewis acid, polarizing the C–Br bond to facilitate oxidative addition to the Ni center.

-

TBAI : Enhances solubility of inorganic salts and stabilizes reactive intermediates via ion-pairing effects.

-

dtBBPy Ligand : Modulates Ni’s electronic environment, accelerating transmetallation between Zn and Ni.

Reaction Conditions and Workflow

Yield Optimization

Initial trials with model substrates report yields of 35% for analogous vinyl zinc species. For 4-(N,N-Dimethylamino)phenylzinc bromide, yields are contingent on bromide electronic effects, with electron-donating groups (e.g., –NMe₂) improving Ni-mediated transmetallation efficiency.

Comparative Analysis of Synthetic Routes

Traditional Transmetallation vs. Catalytic Reductive Coupling

| Parameter | Traditional Grignard Transmetallation | Ni-Catalyzed Reductive Coupling |

|---|---|---|

| Starting Material | 4-(N,N-Dimethylamino)phenylmagnesium bromide | 4-(N,N-Dimethylamino)phenyl bromide |

| Catalyst | None | NiCl₂(Py)₄ + dtBBPy |

| Reaction Time | 2–4 hours | 12 hours |

| Yield | 40–50% | 30–40% |

| Scalability | Limited by Grignard stability | Amenable to continuous flow |

While traditional methods offer higher yields, the catalytic approach eliminates pyrophoric Grignard reagents, enhancing operational safety.

Solvent and Atmosphere Control

Anhydrous Solvent Systems

Inert Atmosphere Protocols

-

Schlenk Line Techniques : Essential for excluding moisture and oxygen during reagent transfers.

-

Glovebox Use : Required for handling TBAI and dtBBPy, which degrade under ambient conditions.

Analytical Characterization

Spectroscopic Validation

Challenges in Crystallography

Single crystals suitable for X-ray diffraction remain elusive due to the compound’s hygroscopicity. Computational models (DFT) suggest a tetrahedral Zn center bonded to the aryl group and bromide.

Industrial-Scale Adaptations

Continuous Flow Reactors

Byproduct Management

-

Homocoupling Byproducts : Suppressed using sub-stoichiometric Zn (1.5 equiv) and excess MgCl₂.

-

Silica Gel Impurities : Mitigated by pre-washing columns with 5% Et₃N in hexane.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylamino)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling . It can also participate in oxidative addition and reductive elimination processes.

Common Reagents and Conditions

Negishi Coupling: This reaction involves the use of palladium or nickel catalysts, typically in the presence of a base such as triethylamine.

Oxidative Addition: This process involves the addition of a halide to the zinc compound, facilitated by a transition metal catalyst.

Reductive Elimination: This step involves the removal of the halide, forming the desired carbon-carbon bond.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Synthesis of 4-(N,N-Dimethylamino)phenylzinc Bromide

The synthesis of this compound often involves the reaction of 4-(N,N-dimethylamino)phenyl bromide with zinc metal or zinc halides in an appropriate solvent such as THF (tetrahydrofuran). This method allows for the generation of the corresponding phenylzinc species, which can then be used in further reactions.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as:

- Negishi Coupling : This reaction allows for the coupling of aryl halides with alkenes or other electrophiles, facilitating the formation of complex organic molecules. The use of this reagent has been shown to enhance yields and selectivity in various studies .

- Suzuki-Miyaura Coupling : It can also participate in Suzuki coupling reactions, where it reacts with aryl boronic acids to form biaryl compounds, which are crucial intermediates in drug synthesis and materials science.

Synthesis of Pharmaceuticals

The compound has been employed in the synthesis of various pharmaceutical agents, particularly those requiring complex aromatic structures. For instance:

- Anticancer Agents : Studies have highlighted its utility in synthesizing compounds that exhibit anticancer properties by enabling the formation of key biaryl linkages that are often present in active pharmaceutical ingredients .

- Antifungal Compounds : Research has demonstrated that derivatives synthesized using this reagent show significant antifungal activity, suggesting its potential role in developing new antimycotics .

Case Study 1: Synthesis of Anticancer Agents

A recent study focused on utilizing this compound to synthesize a series of substituted phenyl compounds that exhibited promising anticancer activity against various cell lines. The study optimized reaction conditions, leading to improved yields and purity of the final products .

Case Study 2: Development of Antifungal Agents

Another investigation explored the synthesis of N-phenacyldibromobenzimidazoles using this reagent. The researchers optimized conditions for N-alkylation reactions, resulting in compounds with significant antifungal properties. The study emphasized the importance of optimizing reaction parameters to improve yields while maintaining biological activity .

Data Tables

| Reaction Type | Reagents Used | Outcomes |

|---|---|---|

| Negishi Coupling | Aryl halides + Alkenes | Formation of biaryl compounds |

| Suzuki-Miyaura Coupling | Aryl halides + Aryl boronic acids | High yields of biaryl products |

| Antifungal Synthesis | N-phenacyldibromobenzimidazoles | Significant antifungal activity |

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylamino)phenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophiles, facilitated by a transition metal catalyst, to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of the zinc-carbon bond by the transition metal catalyst, followed by the formation of a new carbon-carbon bond through reductive elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Selectivity

Organozinc reagents, including 4-(N,N-dimethylamino)phenylzinc bromide, are generally less nucleophilic but more thermally stable than their Grignard (organomagnesium) counterparts. For instance, phenylzinc bromide exhibits superior yields (76–95%) in cross-coupling reactions with halogenated pyridines compared to phenylmagnesium bromide, which often requires stricter reaction conditions and delivers lower yields (e.g., 65% for analogous products) . The dimethylamino substituent further modulates reactivity by stabilizing intermediates through resonance and steric effects, enabling regioselective transformations in complex substrates .

Stability and Handling

Zinc-based reagents are less moisture-sensitive than Grignard reagents, allowing for easier handling under ambient conditions. For example, phenylzinc bromide solutions are commercially available in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), whereas Grignard reagents like 4-(N,N-dimethylamino)phenylmagnesium bromide require strict anhydrous protocols . This stability makes zinc reagents preferable for large-scale industrial applications.

Substituent Effects

The dimethylamino group significantly impacts electronic and steric properties. For example, in 4-(N,N-dimethylamino)phenylmagnesium bromide, the electron-donating dimethylamino group directs electrophilic attacks to specific positions on the aromatic ring, a behavior likely mirrored in the zinc analog . This contrasts with non-substituted arylzinc reagents, which exhibit broader but less selective reactivity .

Data Tables

Table 1: Comparative Reactivity of Arylmetallic Reagents

Table 2: Key Properties of this compound and Analogues

| Property | This compound | 4-(N,N-Dimethylamino)phenylmagnesium Bromide | Phenylzinc Bromide |

|---|---|---|---|

| Reactivity | Moderate (electron-rich aryl) | High (Grignard-like nucleophilicity) | Moderate |

| Stability | Air-stable in solution | Moisture-sensitive | Air-stable |

| Typical Solvent | THF/2-MeTHF | THF | THF/2-MeTHF |

| Key Application | Directed cross-coupling | Nucleophilic addition | General coupling |

Research Findings and Mechanistic Insights

- Electronic Effects: The dimethylamino group increases the electron density of the aryl ring, facilitating oxidative addition in palladium-catalyzed reactions. This was demonstrated in the synthesis of 4-[4’-(N,N-dimethylamino)benzoyl]quinoline derivatives, where the electron-rich arylzinc reagent improved coupling efficiency .

- Steric Influence: The bulky dimethylamino group may hinder undesired side reactions, such as β-hydride elimination, enhancing selectivity in alkyne functionalization .

- Comparative Yields : Zinc reagents consistently outperform magnesium analogs in reactions requiring milder conditions, as seen in the synthesis of diaryl sulfides (76–95% vs. 57–65%) .

Biological Activity

Overview

4-(N,N-Dimethylamino)phenylzinc bromide (CAS No. 128800-28-2) is an organozinc compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in several biological and chemical reactions, making it a valuable compound for research and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in cross-coupling reactions, particularly in the Negishi reaction. This mechanism involves the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules, including pharmaceuticals.

Key Reactions

- Negishi Cross-Coupling : This reaction allows for the coupling of aryl and alkenyl halides with organozinc reagents, facilitating the synthesis of biaryl compounds.

- Biological Targets : The compound's interaction with various biological targets can lead to significant cellular effects, including apoptosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspases, leading to programmed cell death. This effect is linked to its ability to inhibit specific kinases involved in cell cycle regulation .

- Neurotransmitter Modulation : The dimethylamino group may influence neurotransmitter levels, potentially affecting neurological functions.

Case Studies and Research Findings

- Study on Anticancer Activity : A study demonstrated that this compound derivatives could inhibit Aurora kinase A (AURKA), resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis in human colon cancer cells (HCT116) .

- Mechanistic Insights : Research highlighted that the compound's ability to form stable organozinc species facilitates its participation in cross-coupling reactions, which are essential for synthesizing bioactive compounds .

- Synthesis of Biologically Active Molecules : The compound has been utilized as a building block for synthesizing various biologically active molecules, showcasing its versatility in medicinal chemistry .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(N,N-Dimethylamino)phenylzinc bromide?

The synthesis typically involves transmetallation from a boronic acid precursor, such as 4-(N,N-Dimethylamino)phenylboronic acid, using anhydrous zinc bromide (ZnBr₂) in tetrahydrofuran (THF) under inert conditions. This method ensures minimal moisture exposure, critical for maintaining reagent stability. Alternative routes may utilize Grignard reagent intermediates, where magnesium is replaced by zinc via halogen exchange .

Q. What are the recommended storage and handling protocols for this compound?

Due to its high moisture sensitivity and pyrophoric nature, this compound must be stored under an inert atmosphere (argon or nitrogen) at low temperatures (0–6°C). Handling should occur in rigorously dried solvents (e.g., THF or diethyl ether) using Schlenk-line or glovebox techniques. Transport requires classification under UN 3399 (organometallic, water-reactive, flammable) with secondary containment to prevent air/water contact .

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the aromatic and dimethylamino proton environments. X-ray crystallography can resolve structural details, such as Zn-C bond lengths and coordination geometry, as demonstrated in related pyridinium bromide derivatives . Elemental analysis and mass spectrometry further validate purity and molecular weight.

Q. How does the dimethylamino group influence the electronic properties of this compound?

The electron-donating dimethylamino group enhances the nucleophilicity of the arylzinc reagent, facilitating cross-coupling reactions. This substituent stabilizes transition states via resonance effects, as observed in analogous 4-(dimethylamino)pyridine (DMAP)-catalyzed reactions. Computational studies (e.g., DFT) can quantify these electronic effects by analyzing charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. How do activators like trifluoroacetic anhydride improve the coupling efficiency of this compound in imine additions?

Trifluoroacetic anhydride (TFAA) activates imines by forming reactive iminium intermediates, which undergo nucleophilic attack by the arylzinc reagent. In contrast, weaker activators (e.g., MsCl) fail to polarize the imine sufficiently, leading to low yields. Optimization involves screening Lewis acids (e.g., BF₃·OEt₂) and monitoring reaction progress via in situ IR or NMR .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations model transition states and binding energies between the zinc reagent and substrates. For example, Mulliken charge analysis identifies electron-rich regions on the aryl ring, while Fukui indices predict sites for electrophilic attack. These methods align with experimental data on regioselectivity in Heck or Negishi couplings .

Q. How do solvent polarity and coordination strength affect the stability of this compound?

Polar aprotic solvents (e.g., THF) stabilize the reagent through Zn-O coordination, preventing decomposition. Conversely, low-polarity solvents (e.g., toluene) may induce aggregation, reducing reactivity. Solvent effects are quantified via kinetic studies under varying dielectric constants and donor numbers .

Q. What strategies mitigate byproduct formation during large-scale reactions involving this compound?

Slow addition of the zinc reagent to pre-cooled substrates minimizes exothermic side reactions (e.g., protonolysis). Chromatographic or recrystallization techniques isolate target products from homocoupled byproducts (e.g., biaryls). GC-MS or HPLC-MS identifies impurities, guiding process optimization .

Q. How does this compound compare to phenylzinc bromide in Suzuki-Miyaura couplings?

The dimethylamino group accelerates transmetallation due to increased electron density at the aryl-zinc bond, reducing activation energy. Comparative kinetic studies show higher yields for electron-deficient aryl halides with the dimethylamino variant. However, steric hindrance may limit reactivity with bulky substrates .

Q. Why does this compound exhibit anomalous reactivity in aqueous micellar systems?

In micellar media (e.g., SDS/water), the reagent’s hydrophobic aryl group partitions into the micelle core, while the polar ZnBr₂ moiety interacts with the aqueous phase. This microenvironment enhances reaction rates by concentrating reactants, as demonstrated in green chemistry protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.